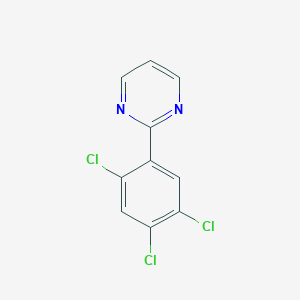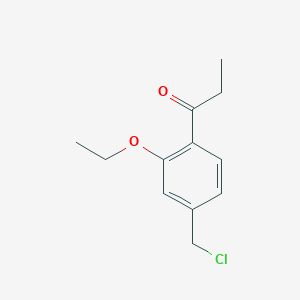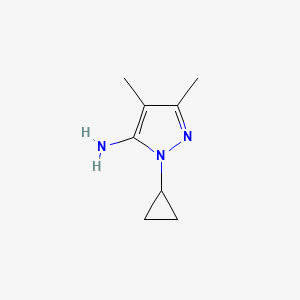
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted pyrazole derivatives .
Applications De Recherche Scientifique
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with one less methyl group, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-cyclopropyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-11(8(5)9)7-3-4-7/h7H,3-4,9H2,1-2H3 |
Clé InChI |
RHRMQIKWWBUGKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




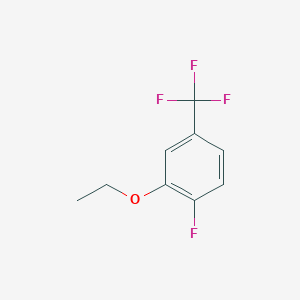

![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
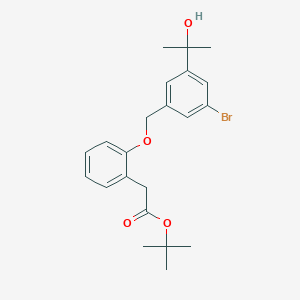

![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)
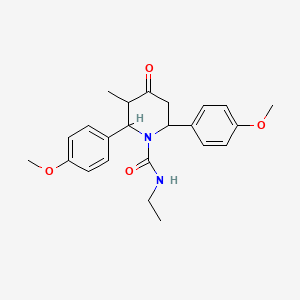
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
